5-(4-Boronophenyl)pentanoic acid
Description
5-(4-Boronophenyl)pentanoic acid is a boronic acid-functionalized pentanoic acid derivative characterized by a phenyl ring substituted with a boronic acid group at the para position, attached to a pentanoic acid chain. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in organic synthesis and materials science . Its structure enables applications in drug design, where boronic acid groups can act as enzyme inhibitors (e.g., proteasome inhibitors) or targeting moieties .
Properties
Molecular Formula |
C11H15BO4 |
|---|---|
Molecular Weight |
222.05 g/mol |
IUPAC Name |
5-(4-boronophenyl)pentanoic acid |
InChI |
InChI=1S/C11H15BO4/c13-11(14)4-2-1-3-9-5-7-10(8-6-9)12(15)16/h5-8,15-16H,1-4H2,(H,13,14) |
InChI Key |
IYPRPLFWCOIXJA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCC(=O)O)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, molecular weights, CAS numbers, and applications:
*Note: CAS 1072946-56-5 is listed for 5-(3-boronophenyl)pentanoic acid in , but the 4-boronophenyl isomer may share similar synthetic utility.
Functional and Pharmacological Differences
- Boronic Acid vs. Halogenated Derivatives: The boronic acid group in this compound facilitates covalent interactions with biological targets (e.g., serine proteases) and participation in cross-coupling reactions . In contrast, halogenated analogs like 5-(4-fluorophenyl)-5-oxopentanoic acid exhibit electron-withdrawing effects, altering electronic properties for drug metabolism or binding . Chlorophenoxy derivatives (e.g., 5-(4-chlorophenoxy)pentanoic acid) are more stable under physiological conditions, making them suitable for prolonged biological activity .
- Amino-Modified Analogues: Baclofen homologues (e.g., 5-amino-4-(4-chlorophenyl)pentanoic acid) show reduced GABAB receptor affinity compared to baclofen (IC50 = 0.14 µM vs. 7.4 µM), highlighting the sensitivity of receptor binding to chain length and substituent position .
- Ketone-Containing Derivatives: The ketone group in 5-(4-fluorophenyl)-5-oxopentanoic acid introduces a reactive site for further functionalization (e.g., hydrazone formation) in prodrug design .
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